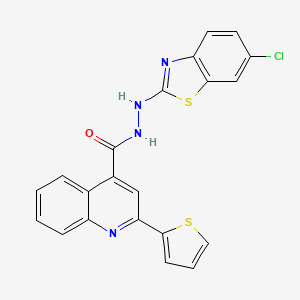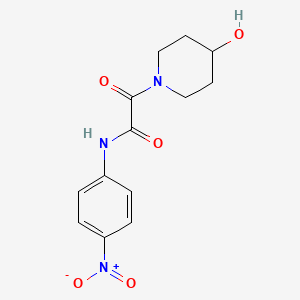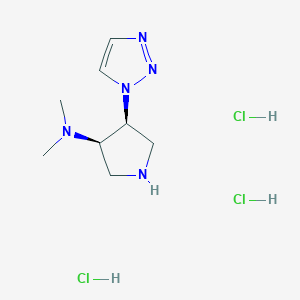
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C14H15N5O3S and its molecular weight is 333.37. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticonvulsant Applications
This compound has shown promising results as an anticonvulsant. In studies, it demonstrated potent anticonvulsant properties in animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model in mice . The compound was effective in various pain models, indicating its potential for treating epilepsy and associated neuropathic pain.
Analgesic Effects
The compound’s efficacy extends to pain management. It was effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice . This suggests its use as a broad-spectrum analgesic agent.
Calcium Channel Inhibition
Research indicates that the compound’s mechanism of action involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This is significant because L-type calcium channels are involved in various physiological processes, and their modulation can treat different disorders.
Metabolic Stability
The compound exhibited high metabolic stability on human liver microsomes . This property is crucial for the development of a drug as it affects the compound’s pharmacokinetics and overall efficacy.
Low Hepatotoxicity
In addition to its stability, the compound showed negligible hepatotoxicity . This is an important consideration in drug development, as it reduces the risk of liver damage associated with long-term medication use.
Cytochrome P450 Inhibition
The compound displayed relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 compared to reference compounds . This suggests that it might have fewer drug-drug interactions, an essential factor in polypharmacy.
Protein Crosslinking Potential
Another application of the compound’s class is in protein crosslinking. Derivatives of this compound can react with antibodies to modify lysine residues, which is useful in bioconjugation and the development of antibody-drug conjugates .
Biochemical Research Tool
As a biochemical research tool, the compound can be used to study the function of proteins, enzymes, and other biomolecules. It can help in understanding the biochemical pathways and mechanisms of action of various drugs .
作用機序
Target of Action
It is known that similar compounds can interact with proteins, specifically modifying lysine residues .
Mode of Action
The compound, being a protein crosslinker, can react with specific proteins to modify their structure. In the case of similar compounds, they have been observed to react with monoclonal antibodies, such as anti-horseradish peroxidase IgG, to modify lysine residues . This modification can alter the function of the protein, leading to various downstream effects.
Pharmacokinetics
Similar compounds have shown high metabolic stability on human liver microsomes . This suggests that the compound may have good bioavailability, although further studies would be needed to confirm this.
特性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c20-11(8-18-12(21)2-3-13(18)22)15-6-4-10-9-23-14(17-10)19-7-1-5-16-19/h1,5,7,9H,2-4,6,8H2,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAENKUMAKLGQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2953764.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2953765.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2953767.png)

![(3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane](/img/structure/B2953772.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-morpholinobenzamide](/img/structure/B2953776.png)
![1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B2953777.png)



![1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione](/img/no-structure.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2953783.png)
